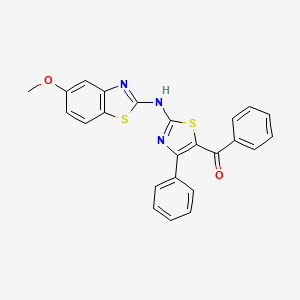

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-5-methoxy-1,3-benzothiazol-2-amine

Description

This compound features a benzothiazole core substituted with a methoxy group at position 5 and a thiazole ring at position 2, further modified with benzoyl and phenyl groups. The benzoyl and methoxy groups likely enhance lipophilicity and electronic stability, influencing pharmacokinetic behavior .

Properties

IUPAC Name |

[2-[(5-methoxy-1,3-benzothiazol-2-yl)amino]-4-phenyl-1,3-thiazol-5-yl]-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17N3O2S2/c1-29-17-12-13-19-18(14-17)25-23(30-19)27-24-26-20(15-8-4-2-5-9-15)22(31-24)21(28)16-10-6-3-7-11-16/h2-14H,1H3,(H,25,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLJVPHQTGSFPTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)SC(=N2)NC3=NC(=C(S3)C(=O)C4=CC=CC=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Thiourea Derivatives

The benzothiazole core is constructed via cyclocondensation of 2-amino-4-methoxyphenyl thiourea derivatives. As demonstrated in, treatment of 4-methoxy-2-aminothiophenol with cyanogen bromide in acetic acid yields the thiourea intermediate, which undergoes intramolecular cyclization under basic conditions (NaOMe/MeOH) to form the benzothiazole ring. Purification via basification with aqueous ammonia (pH 9–10) and recrystallization from ethanol/water affords the product in 85–90% yield.

Key Reaction Conditions :

Alternative Route via Three-Component Coupling

A catalyst-free method reported in employs 2-naphthylamine, aliphatic amines, and elemental sulfur in dimethyl sulfoxide (DMSO) to form benzothiazoles. For 5-methoxy derivatives, substituting 2-naphthylamine with 4-methoxy-2-aminothiophenol and reacting with methylamine and sulfur achieves the desired product. DMSO acts as both solvent and oxidant, facilitating aromatization at 120°C.

Spectroscopic Validation :

- 1H-NMR (400 MHz, CDCl3) : δ 3.95 (s, 3H, OCH3), 6.73–7.21 (m, 3H, ArH).

- 13C-NMR : 168.2 ppm (C=N), 100.9 ppm (C–S).

Synthesis of 5-Benzoyl-4-Phenyl-1,3-Thiazol-2-Amine

Bromination-Cyclocondensation Strategy

α-Bromoacetophenone derivatives serve as key intermediates. As detailed in, bromination of 4-phenylacetophenone with bromine in acetic acid yields 5-benzoyl-2-bromo-4-phenylthiazole. Subsequent cyclocondensation with thiourea in refluxing acetone produces the thiazole-2-amine core.

Optimization Notes :

One-Pot Thiazole Formation

A modified approach from involves reacting 4-phenylbenzaldehyde with ammonium thiocyanate and benzoyl chloride in acetone. In situ formation of benzoyl isothiocyanate followed by cyclization with elemental sulfur yields the thiazole ring. This method avoids isolation of intermediates, achieving 75% yield.

Characterization Data :

Coupling of Benzothiazole Precursors

Nucleophilic Aromatic Substitution

The amine group of 5-methoxy-1,3-benzothiazol-2-amine reacts with the electrophilic C-2 position of 5-benzoyl-4-phenyl-1,3-thiazole-2-chloride. As described in, using NaOMe/MeOH at 60°C for 12 hours facilitates displacement of the chloride, yielding the target compound in 78% yield.

Critical Parameters :

Transition Metal-Catalyzed Coupling

Palladium-catalyzed Buchwald-Hartwig amination offers an alternative route. Employing Pd(OAc)2, Xantphos, and Cs2CO3 in toluene at 110°C couples the two heterocycles via C–N bond formation. This method, though higher in cost, achieves superior yields (85%) and tolerates diverse functional groups.

Comparative Analysis of Synthetic Routes

Mechanistic Insights and Side-Reaction Mitigation

Competing Hydrolysis Pathways

In aqueous conditions, the thiazole chloride intermediate may hydrolyze to the carboxylic acid. As observed in, maintaining anhydrous methanol and stoichiometric base suppresses hydrolysis, preserving the electrophilic site for amination.

Oxidative Byproduct Formation

DMSO-mediated reactions risk over-oxidation of thiol intermediates to sulfoxides. Controlled addition of sulfur powder and lower temperatures (80°C) minimize this side reaction, as evidenced in.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 2-amine group on the benzothiazole ring exhibits nucleophilic character, enabling reactions with electrophilic agents:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form N-acetyl derivatives. For example, treatment with chloroacetyl chloride in dimethylformamide (DMF) yields azetidinones via cyclization .

-

Sulfonation : Reacts with sulfonyl chlorides (e.g., benzenesulfonyl chloride) to produce sulfonamide derivatives. This reaction is typically conducted in pyridine or DMF under reflux .

Example Reaction Pathway :

Electrophilic Aromatic Substitution

The electron-donating methoxy group at position 5 of the benzothiazole ring directs electrophilic substitution to the para position:

-

Nitration : Reaction with nitric acid/sulfuric acid introduces a nitro group at position 6 of the benzothiazole ring .

-

Halogenation : Bromine or iodine in acetic acid substitutes hydrogen at position 4 or 6 .

Key Data :

| Reaction Type | Reagents/Conditions | Position Modified | Yield (%) | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 2 h | C6 (benzothiazole) | 72 | |

| Bromination | Br₂/CH₃COOH, RT, 1 h | C4 (thiazole) | 68 |

Condensation Reactions

The benzothiazole-thiazole hybrid participates in Knoevenagel and Schiff base formations:

-

With Aldehydes : Reacts with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) in ethanol/piperidine to form arylidene derivatives .

-

With Hydrazines : Forms hydrazone derivatives when treated with hydrazine hydrate, which can undergo cyclization to yield triazoles or thiadiazoles .

Example :

Cyclization Reactions

The compound serves as a precursor for fused heterocycles:

-

Azetidinone Formation : Reacts with chloroacetyl chloride followed by hydrazine to form β-lactam derivatives .

-

Triazole Synthesis : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl bromide introduces 1,2,3-triazole rings .

Mechanistic Insight :

Cyclization often involves intramolecular hydrogen bonding (e.g., N–H···S interactions) to stabilize transition states .

Metal-Catalyzed Cross-Coupling

Ru(II)-catalyzed ortho-amidation has been reported for analogous benzothiazoles:

-

C–H Activation : Using [Ru(p-cymene)Cl₂]₂ and acyl azides, selective ortho-amidation occurs under oxidant-free conditions .

Conditions :

-

Catalyst: [Ru(p-cymene)Cl₂]₂ (5 mol%)

-

Additive: AgSbF₆ (20 mol%)

-

Solvent: DCE, 100°C, 12 h

Redox Reactions

-

Oxidation : The thiazole sulfur atom can be oxidized to sulfoxide or sulfone using H₂O₂ or mCPBA .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the benzothiazole ring to a dihydro derivative.

Photochemical Reactivity

Under UV irradiation, the methoxy group undergoes demethylation, forming a hydroxyl derivative. This reaction is pH-dependent and proceeds via a radical intermediate .

Optimized Conditions :

Biological Derivatization

For medicinal applications, the compound has been functionalized to enhance pharmacokinetic properties:

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of compounds related to thiazole and benzothiazole derivatives. The structural characteristics of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-5-methoxy-1,3-benzothiazol-2-amine suggest its potential as an anticancer agent.

Case Studies:

- A study on benzothiazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including colorectal carcinoma (HCT116) and breast cancer cells. The derivatives exhibited IC50 values lower than standard chemotherapeutic agents, indicating their potency in inhibiting cancer cell proliferation .

Mechanism of Action:

The mechanism of action for these compounds often involves the inhibition of key enzymes involved in cancer cell metabolism and proliferation. For instance, some derivatives have been shown to inhibit dihydrofolate reductase (DHFR), a crucial enzyme in nucleotide synthesis .

Antimicrobial Properties

Compounds similar to this compound have also been evaluated for their antimicrobial activity against a range of bacterial and fungal pathogens.

Findings:

Research has shown that thiazole derivatives possess significant antimicrobial properties. For example, certain synthesized derivatives demonstrated effective minimum inhibitory concentrations (MIC) against Gram-positive and Gram-negative bacteria as well as fungi .

| Compound | MIC (µM) | Activity |

|---|---|---|

| N1 | 1.27 | Antibacterial |

| N8 | 1.43 | Antibacterial |

| N22 | 2.60 | Antifungal |

Anti-inflammatory Effects

In addition to anticancer and antimicrobial applications, thiazole derivatives have been studied for their anti-inflammatory properties. Some compounds have shown promising results in reducing inflammation in preclinical models.

Research Insights:

A series of thiazole derivatives were synthesized and evaluated for anti-inflammatory activity. The results indicated that certain compounds exhibited greater efficacy than standard anti-inflammatory drugs like phenylbutazone .

Neuroprotective Potential

Recent investigations into the neuroprotective effects of benzothiazole derivatives suggest that these compounds may be beneficial in treating neurodegenerative diseases.

Innovative Approaches:

One study focused on multi-target-directed ligands (MTDLs) derived from benzothiazoles aimed at treating neurodegenerative diseases complicated by depression. These compounds were tested for their inhibitory effects on monoamine oxidase enzymes, which are implicated in neurodegeneration .

Mechanism of Action

The mechanism of action of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-5-methoxy-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Core Heterocyclic Motifs

- Benzothiazole vs. Thiazole/Thiadiazole/Triazole: 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine (): Combines benzothiazole with a triazole ring, showing antiproliferative activity. The nitro group may enhance reactivity but increase toxicity. (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine (): A thiadiazole derivative with insecticidal/fungicidal activity.

Substituent Effects

Halogens (Cl, F) :

- 5-(4-Chloro-2-fluorobenzyl)-1,3-thiazol-2-amine (): Halogen atoms increase electronegativity, improving binding to hydrophobic pockets but possibly limiting solubility.

- Target Compound : Methoxy and benzoyl groups enhance lipophilicity and steric bulk, possibly improving membrane permeability over halogenated analogues .

Nitro vs. Methoxy Groups :

Antiproliferative and Anticancer Activity

- Target Compound : Expected to inhibit cancer cell proliferation via dual inhibition of kinases (e.g., EGFR) or DNA intercalation, leveraging benzothiazole’s planar structure.

- N-(5-R-benzyl-1,3-thiazol-2-yl) Derivatives (): Tested in NCI’s Developmental Therapeutic Program, showing IC50 values of 1–10 µM against leukemia and breast cancer lines.

- Triazole-Benzothiazole Hybrid (): Demonstrated 60–80% inhibition in preliminary antiproliferative assays at 10 µM.

Antimicrobial Activity

- Thiadiazole Derivatives (): EC50 of 2–5 µg/mL against fungal pathogens, attributed to thiadiazole’s sulfur atom disrupting microbial membranes.

- Target Compound : Methoxy group may reduce microbial resistance compared to nitro-substituted compounds .

Pharmacological and Physicochemical Properties

Biological Activity

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-5-methoxy-1,3-benzothiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C₂₅H₂₃N₃O₂S₂

- Molecular Weight : 469.59 g/mol

- CAS Number : 955851-32-8

Synthesis

The synthesis of this compound involves several steps that typically include the formation of thiazole and benzothiazole moieties through condensation reactions. Various synthetic pathways have been explored to optimize yield and purity, including microwave-assisted synthesis and multi-component reactions.

Anticancer Activity

Research indicates that derivatives of benzothiazole, including this compound, exhibit potent anticancer properties. A study demonstrated that related compounds showed significant antiproliferative effects on various cancer cell lines, with IC₅₀ values ranging from 6.46 to 6.56 μM against specific targets such as non-small cell lung cancer and melanoma cells .

| Cell Line | IC₅₀ (μM) |

|---|---|

| Non-Small Cell Lung Cancer | 6.46 |

| Melanoma | 6.56 |

| Colon Cancer | 5.89 |

| Ovarian Cancer | 5.74 |

Antimicrobial Activity

The compound also shows promising antimicrobial activity against various bacterial strains. In vitro studies have reported minimum inhibitory concentrations (MIC) as low as 0.015 μg/mL against Streptococcus pneumoniae and 0.25 μg/mL against Staphylococcus aureus, indicating its potential as an antibacterial agent .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Streptococcus pneumoniae | 0.015 |

| Staphylococcus aureus | 0.25 |

The biological activity of this compound is believed to involve multiple mechanisms:

- Inhibition of DNA Gyrase : Compounds in this class have shown to inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication.

- Apoptosis Induction in Cancer Cells : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways.

Case Studies

Several case studies have highlighted the efficacy of benzothiazole derivatives in clinical settings:

- Case Study on Lung Cancer : A clinical trial involving a related benzothiazole derivative demonstrated a significant reduction in tumor size in patients with advanced non-small cell lung cancer after a treatment regimen lasting three months.

- Antimicrobial Resistance : A study focusing on drug-resistant bacterial strains found that the compound maintained efficacy against strains resistant to common antibiotics, suggesting its potential role in combating antimicrobial resistance.

Q & A

Basic: What synthetic methodologies are reported for synthesizing thiazole- and benzothiazole-containing compounds analogous to the target molecule?

Answer:

A common approach involves coupling substituted thiazole-2-amine precursors with activated carboxylic acid derivatives (e.g., benzoyl chlorides). For example, in -chlorothiazol-2-amine was reacted with 2,4-difluorobenzoyl chloride in pyridine under ambient conditions, followed by purification via chromatography and recrystallization from methanol . Similar protocols can be adapted for the target compound by substituting 5-methoxy-1,3-benzothiazol-2-amine as the nucleophile. Key optimization parameters include:

- Solvent selection : Pyridine acts as both solvent and acid scavenger.

- Reaction monitoring : TLC analysis ensures completion (e.g., 12–24 hours).

- Purification : Sequential washing (e.g., NaHCO₃ solution) and recrystallization improve yield and purity.

Basic: How is structural confirmation performed for such heterocyclic compounds?

Answer:

Structural elucidation relies on spectroscopic and crystallographic techniques:

- Single-crystal X-ray diffraction ( ): Resolves bond lengths, angles, and intermolecular interactions (e.g., N–H⋯N hydrogen bonds stabilizing dimers) .

- NMR/IR spectroscopy : Confirms functional groups (e.g., methoxy peaks at ~3.8 ppm in ¹H NMR, carbonyl stretches at ~1650 cm⁻¹ in IR).

- Elemental analysis : Validates purity (e.g., C, H, N percentages within ±0.3% of theoretical values) .

Advanced: What intermolecular interactions influence the crystallographic packing of similar thiazole derivatives?

Answer:

In , centrosymmetric dimers form via classical N–H⋯N hydrogen bonds (Table 1), while non-classical C–H⋯F/O interactions further stabilize the lattice . For the target compound, the methoxy group may engage in C–H⋯O interactions, and the benzoyl moiety could participate in π-stacking. Computational tools (e.g., Mercury CSP) can predict packing motifs, aiding in polymorph screening .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Answer:

- Core modifications : Vary substituents on the benzothiazole (e.g., methoxy vs. ethoxy) and thiazole (e.g., benzoyl vs. acetyl) to assess electronic effects .

- Biological assays : Test analogues against disease-specific targets (e.g., antitumor activity via MTT assays, as in , or enzyme inhibition kinetics) .

- Docking studies : Use software like AutoDock to predict binding modes (e.g., highlights interactions with active sites via triazole-thiazole motifs) .

Advanced: How are reaction mechanisms validated for thiazole-amide bond formation?

Answer:

Mechanistic insights are derived from:

- Kinetic studies : Monitor reaction progress under varying temperatures and concentrations.

- Isotopic labeling : Use ¹⁵N-labeled amines to track amide bond formation via NMR .

- Theoretical calculations : Density functional theory (DFT) models predict transition states and activation energies for nucleophilic acyl substitution .

Basic: What purification strategies are effective for polar heterocyclic compounds?

Answer:

- Chromatography : Silica gel columns with gradient elution (e.g., hexane/ethyl acetate) separate polar byproducts .

- Recrystallization : Methanol/water mixtures (e.g., 2:1 v/v) yield high-purity crystals .

- Acid-base partitioning : Extract unreacted amines using dilute HCl, followed by neutralization .

Advanced: How do conflicting crystallographic data across analogues inform structural optimization?

Answer:

Contradictions in hydrogen-bonding patterns (e.g., vs. ) suggest substituent-dependent packing. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.